7-((4-((1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl)-1-piperazinyl)methyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
The compound 7-((4-((1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl)-1-piperazinyl)methyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic molecule belonging to the class of purine derivatives These compounds are characterized by their purine core structure, which is a fused ring system containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((4-((1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl)-1-piperazinyl)methyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the purine core: This is achieved through a series of cyclization reactions involving nitrogen-containing precursors.
Introduction of the piperazine moiety: This step involves the reaction of the purine core with piperazine derivatives under controlled conditions.
Methylation and further functionalization: The final steps involve methylation and other functional group modifications to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-((4-((1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl)-1-piperazinyl)methyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
7-((4-((1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl)-1-piperazinyl)methyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological processes and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, including as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-((4-((1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl)-1-piperazinyl)methyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
7-((4-((1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl)-1-piperazinyl)methyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: can be compared with other purine derivatives, such as:
- 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-{[1-(1-piperidinyl)cyclohexyl]methyl}acetamide
- 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-methyl-N-[(4-oxo-1,4-dihydro-2-quinazolinyl)methyl]acetamide
These compounds share a similar purine core but differ in their functional groups and overall structure, leading to unique properties and applications.
Properties
CAS No. |
4902-17-4 |
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Molecular Formula |
C20H26N10O4 |
Molecular Weight |
470.5 g/mol |
IUPAC Name |
7-[[4-[(1,3-dimethyl-2,6-dioxopurin-7-yl)methyl]piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C20H26N10O4/c1-23-15-13(17(31)25(3)19(23)33)29(9-21-15)11-27-5-7-28(8-6-27)12-30-10-22-16-14(30)18(32)26(4)20(34)24(16)2/h9-10H,5-8,11-12H2,1-4H3 |
InChI Key |
QWNZKLOXUCIPHH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CN3CCN(CC3)CN4C=NC5=C4C(=O)N(C(=O)N5C)C |
Origin of Product |
United States |
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